An In-Depth Technical Guide to 4-(2-Ethoxyethyl)pyridine for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 4-(2-Ethoxyethyl)pyridine for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 4-(2-ethoxyethyl)pyridine, a pyridine derivative of increasing interest in medicinal chemistry and drug development. From its fundamental nomenclature and chemical properties to its synthesis and potential applications, this document serves as a critical resource for researchers and scientists in the pharmaceutical industry.
Nomenclature and Structural Elucidation
Properly identifying a chemical entity is the cornerstone of scientific research. 4-(2-Ethoxyethyl)pyridine can be described and identified through various nomenclature systems.
Systematic and Common Names
The most systematic and universally accepted name for this compound is 4-(2-ethoxyethyl)pyridine , according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
Common synonyms and alternative names include:
-
2-(4-Pyridyl)ethyl ethyl ether
It is crucial to distinguish this compound from its isomers, such as 2-(2-ethoxyethyl)pyridine, as the position of the substituent on the pyridine ring significantly influences its chemical and biological properties.
Chemical Identifiers
For unambiguous identification in databases and regulatory submissions, the following identifiers are essential:
| Identifier | Value | Source |
| CAS Number | 7250-69-3 | [1][2] |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [3] |
| InChI | InChI=1S/C9H13NO/c1-2-11-8-5-9-3-6-10-7-4-9/h3-4,6-7H,2,5,8H2,1H3 | |
| InChIKey | HWYDINXRRSJOGY-UHFFFAOYSA-N | |
| SMILES | CCOCCC1=CC=NC=C1 |
Molecular Structure
The structure of 4-(2-ethoxyethyl)pyridine consists of a pyridine ring substituted at the 4-position with an ethoxyethyl group.
Figure 1: Chemical structure of 4-(2-ethoxyethyl)pyridine.
Physicochemical Properties
Understanding the physicochemical properties of 4-(2-ethoxyethyl)pyridine is essential for designing synthetic routes, developing analytical methods, and formulating potential drug candidates.
| Property | Value | Notes |
| Physical State | Liquid (at room temperature) | |
| Predicted XlogP | 1.0 | A measure of lipophilicity. |
| Predicted Collision Cross Section | [M+H]⁺: 131.4 Ų | Calculated using CCSbase. |
Synthesis and Manufacturing
The synthesis of 4-(2-ethoxyethyl)pyridine is most commonly achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers.[2][4][5][6][7] This approach involves the reaction of the alkoxide of 4-(2-hydroxyethyl)pyridine with an ethyl halide.
Synthetic Pathway: Williamson Ether Synthesis
The overall reaction is as follows:
Figure 2: Synthetic workflow for 4-(2-ethoxyethyl)pyridine.
Detailed Experimental Protocol
Materials:
-
4-(2-Hydroxyethyl)pyridine (CAS: 5344-27-4)[4]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl iodide (or ethyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Formation of the Alkoxide: Cool the suspension to 0 °C in an ice bath. Dissolve 4-(2-hydroxyethyl)pyridine (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Addition of Ethyl Halide: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.
-
Completion of Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 4-(2-ethoxyethyl)pyridine.
Role in Drug Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[8][9] Pyridine derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5][10] The incorporation of a pyridine moiety can enhance a molecule's metabolic stability, cell permeability, and protein-binding affinity.[8]
-
Scaffold for Library Synthesis: It serves as an excellent starting material for the synthesis of diverse chemical libraries for high-throughput screening. The nitrogen atom in the pyridine ring can be quaternized or act as a hydrogen bond acceptor, while the ether linkage provides a degree of conformational flexibility.
-
Modification of Lead Compounds: In lead optimization, the ethoxyethyl group can be introduced to modulate a compound's lipophilicity and metabolic stability. The ether is generally more stable to metabolic degradation than an ester or amide linkage.
-
Intermediate for More Complex Molecules: 4-(2-Ethoxyethyl)pyridine can be further functionalized on the pyridine ring through various organic reactions, allowing for the construction of more complex drug candidates.
Analytical Characterization
Accurate and robust analytical methods are critical for confirming the identity and purity of 4-(2-ethoxyethyl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, typically in the range of 7.0-8.5 ppm. The methylene protons of the ethoxyethyl group will appear as triplets, and the methyl protons as a triplet, in the upfield region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring and the aliphatic carbons of the ethoxyethyl side chain.
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern of organic molecules.[11][12][13][14] For 4-(2-ethoxyethyl)pyridine, the molecular ion peak (M⁺) would be observed at m/z 151. Common fragmentation patterns would involve cleavage of the ether bond and fragmentation of the pyridine ring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[15][16][17] A validated GC-MS method can be used for purity assessment and quantification of 4-(2-ethoxyethyl)pyridine.
Illustrative GC-MS Parameters:
| Parameter | Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40-400 amu |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-(2-ethoxyethyl)pyridine. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from related compounds such as pyridine and its derivatives suggest the following precautions.[11][15][18][19][20][21][22][23]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling vapors or mists.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Fire Hazards: Pyridine and its derivatives are often flammable. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Researchers should always consult the most up-to-date SDS for any chemical before use and perform a thorough risk assessment for their specific experimental procedures.
Conclusion
4-(2-Ethoxyethyl)pyridine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the favorable properties imparted by the pyridine ring, makes it an attractive starting material for the development of novel therapeutic agents. This guide provides a foundational understanding of its nomenclature, properties, synthesis, and potential applications, empowering researchers to effectively utilize this compound in their drug development endeavors.
References
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350–356.
- Morse, H. N. (1878). Ueber eine neue Darstellungsmethode der Acetylamidophenole. Berichte der deutschen chemischen Gesellschaft, 11(1), 232–233.
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Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
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PubChem. 2-(2-Ethoxyethyl)pyridine. National Center for Biotechnology Information. [Link]
- Jubilant Ingrevia Limited. (2024, April 4).
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MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
- Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega, 6(39), 25046–25067.
- Fisher Scientific.
- BenchChem. Application Note: Analysis of 4-(2-Methoxyethyl)
- Kumar, D., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Medicinal Chemistry, 14(4), 723-739.
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Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
- ResearchGate. (2018).
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine.
- University of Tübingen.
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- The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (2026, January 19). NINGBO INNO PHARMCHEM CO.,LTD.
- Das, M. K., et al. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
- Losada, S., et al. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Analytical Letters.
- Carl ROTH.
- Arkivoc.
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NP-MRD. 13C NMR Spectrum (1D, 50 MHz, Pyridine-d5, simulated). [Link]
- ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.
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ChemicalRegister.com. 4-(2-Hydroxyethyl) pyridine (CAS No. 5344-27-4) Suppliers. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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